molecular formula C15H13N3O5S B5229099 N-(4-ethoxyphenyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide

N-(4-ethoxyphenyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide

Número de catálogo B5229099
Peso molecular: 347.3 g/mol
Clave InChI: HCPVQVOKZCHMGE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-ethoxyphenyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide, also known as NBQX, is a chemical compound that belongs to the class of isothiazole derivatives. It is a potent competitive antagonist of the ionotropic glutamate receptors, which are involved in the transmission of excitatory signals in the central nervous system. NBQX has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mecanismo De Acción

N-(4-ethoxyphenyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide acts as a competitive antagonist of the AMPA and kainate subtypes of glutamate receptors by binding to the receptor site and preventing the binding of glutamate. This leads to a decrease in the excitatory synaptic transmission and a reduction in the postsynaptic response. N-(4-ethoxyphenyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide has a high affinity for the receptor site and is more selective for the AMPA subtype than the kainate subtype. This selectivity makes it a useful tool for studying the specific roles of these subtypes in different physiological and pathological processes.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide has been shown to have a number of biochemical and physiological effects in different experimental systems. It has been shown to reduce the amplitude and frequency of excitatory synaptic currents in cultured neurons, indicating its ability to block the AMPA and kainate receptors. N-(4-ethoxyphenyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide has also been shown to reduce the severity of seizures in animal models of epilepsy, suggesting its potential as an anticonvulsant drug. In addition, N-(4-ethoxyphenyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide has been shown to reduce the release of dopamine in the striatum, indicating its potential as a treatment for addiction.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using N-(4-ethoxyphenyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide in lab experiments is its high potency and selectivity for the AMPA and kainate receptors. This allows for precise control of the experimental conditions and the ability to study the specific roles of these receptors in different physiological and pathological processes. However, one limitation of using N-(4-ethoxyphenyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide is its potential to affect other ion channels and receptors at high concentrations, which may lead to non-specific effects. In addition, the use of N-(4-ethoxyphenyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide in vivo may be limited by its poor bioavailability and short half-life, which may require frequent dosing or the use of alternative administration routes.

Direcciones Futuras

There are several potential future directions for the use of N-(4-ethoxyphenyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide in scientific research. One area of interest is the role of glutamate receptors in the development and progression of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(4-ethoxyphenyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide has been shown to reduce the accumulation of amyloid-beta plaques in animal models of Alzheimer's, suggesting its potential as a disease-modifying drug. Another area of interest is the use of N-(4-ethoxyphenyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide in combination with other drugs or therapies to enhance their efficacy or reduce their side effects. For example, N-(4-ethoxyphenyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide has been shown to enhance the analgesic effects of opioids in animal models of pain, suggesting its potential as an adjuvant therapy. Overall, N-(4-ethoxyphenyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide is a valuable tool for studying the role of glutamate receptors in different physiological and pathological processes, and its potential applications in scientific research continue to be explored.

Métodos De Síntesis

N-(4-ethoxyphenyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide can be synthesized by the reaction of 4-ethoxyaniline with 6-nitro-1,2-benzisothiazole-3(2H)-one in the presence of a strong acid catalyst. The resulting intermediate is then oxidized to the final product using hydrogen peroxide in the presence of a base. The synthesis of N-(4-ethoxyphenyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.

Aplicaciones Científicas De Investigación

N-(4-ethoxyphenyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide has been widely used as a research tool to investigate the role of glutamate receptors in various physiological and pathological processes. It has been shown to block the AMPA and kainate subtypes of glutamate receptors, which are involved in synaptic plasticity, learning, and memory. N-(4-ethoxyphenyl)-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide has been used to study the mechanisms of excitotoxicity, a process in which excessive glutamate release leads to neuronal damage and cell death. It has also been used to investigate the role of glutamate receptors in pain processing, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's.

Propiedades

IUPAC Name

N-(4-ethoxyphenyl)-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5S/c1-2-23-12-6-3-10(4-7-12)16-15-13-8-5-11(18(19)20)9-14(13)24(21,22)17-15/h3-9H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPVQVOKZCHMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NS(=O)(=O)C3=C2C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-6-nitro-1,2-benzothiazol-3-amine 1,1-dioxide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.